molecular formula C6H5FIN B1320775 3-Fluoro-2-iodoaniline CAS No. 706752-99-0

3-Fluoro-2-iodoaniline

Cat. No.: B1320775
CAS No.: 706752-99-0
M. Wt: 237.01 g/mol
InChI Key: WFIMPUNNSNCOAZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodoaniline (CAS: 706752-99-0) is a halogenated aniline derivative with the molecular formula C₆H₅FIN and a molecular weight of 237.02 g/mol. This compound features a fluorine atom at the 3-position and an iodine atom at the 2-position of the aniline ring. It is widely utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira couplings) and the preparation of fluorescent dyes, pharmaceuticals, and agrochemicals . Commercial sources report purities ranging from 95% to 98%, with storage recommendations at 2–8°C for stability . Its hydrochloride salt (CAS: 122455-37-2) has a molecular weight of 273.47 g/mol and is noted for its use in research applications requiring enhanced solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMPUNNSNCOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with o-fluoroiodobenzene, a carboxyl group can be introduced, followed by further functionalization to obtain the target compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or using copper-mediated chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing transition-metal-catalyzed processes to ensure efficient and selective synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodoaniline involves its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The reactivity and applications of 3-fluoro-2-iodoaniline are highly dependent on the positions and types of halogens. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 706752-99-0 C₆H₅FIN 237.02 Fluoro-iodo substitution at 3- and 2-positions; used in cross-coupling .
4-Fluoro-2-iodoaniline 61272-76-2 C₆H₅FIN 237.02 Fluoro-iodo substitution at 4- and 2-positions; preferred for nucleophilic aromatic substitutions .
3-Chloro-2-fluoro-4-iodoaniline 874840-61-6 C₆H₄ClFIN 271.46 Chloro substitution introduces steric hindrance; lower synthetic yield (63%) compared to fluoro analogs .
2-Fluoro-3-iodoaniline 1261500-65-5 C₆H₅FIN 237.02 Reversed halogen positions reduce electronic effects in coupling reactions .

Physicochemical Properties

  • Solubility: this compound hydrochloride shows improved solubility in DMSO and methanol compared to the free base, facilitating in vivo formulations .
  • Stability : Fluorine’s strong C–F bond enhances stability under acidic conditions, whereas iodine’s polarizability makes it prone to photodegradation .

Key Research Findings

Fluorine Position Dictates Reactivity : The 3-fluoro substitution in this compound enhances electrophilic aromatic substitution rates compared to 4-fluoro isomers .

Iodine as a Directing Group : The 2-iodo substituent facilitates regioselective cross-coupling reactions, critical for constructing heterocyclic frameworks .

Comparative Toxicity : Fluorinated analogs generally exhibit lower acute toxicity than chlorinated derivatives, as seen in zebrafish models .

Biological Activity

3-Fluoro-2-iodoaniline (C₆H₄FNI) is an aromatic amine featuring fluorine and iodine substituents on the benzene ring. This unique substitution pattern not only contributes to its distinct chemical properties but also enhances its potential biological activities, particularly in medicinal chemistry and enzyme interactions. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula C₆H₄FNI and a molecular weight of approximately 219.01 g/mol. The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles under suitable conditions.
  • Cross-Coupling Reactions : Participating in palladium-catalyzed reactions to form carbon-carbon bonds.
  • Oxidation and Reduction : The amino group can be oxidized or reduced to yield different functional groups.

These synthetic routes allow the production of high-purity this compound suitable for further research and application in various fields, including pharmaceuticals and materials science.

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity, particularly in its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, which may lead to the formation of reactive intermediates capable of modifying proteins and nucleic acids. Such modifications can alter cellular processes and gene expression, potentially impacting metabolic pathways involved in disease mechanisms.

Antimutagenic and Antioxidant Properties

The compound has shown promise in antimutagenic activity, which is often associated with a high antioxidant capacity that may promote DNA repair mechanisms. Studies utilizing the Ames test have demonstrated that fluoroaryl derivatives can significantly reduce mutagenicity induced by known mutagens such as sodium azide and benzo[a]pyrene. This suggests that this compound may possess protective effects against DNA damage .

Case Studies and Experimental Evidence

  • Cytochrome P450 Interaction : A study highlighted that this compound interacts with cytochrome P450 enzymes, leading to biochemical consequences that could affect cellular functions. This interaction is crucial for understanding the compound's safety profile and therapeutic potential.
  • Antimutagenicity : In experiments conducted with various fluoroaryl derivatives, it was observed that these compounds could significantly reduce mutagenicity under specific conditions. The antimutagenic activity varied depending on the type of mutagen and the experimental setup, indicating a complex relationship between structure and biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Findings
4-FluoroanilineAntimicrobial propertiesExhibits significant antibacterial activity .
2-IodoanilineAnticancer potentialShown to inhibit tumor growth in vitro.
3-ChloroanilineEnzyme inhibitorInteracts with cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-2-iodoaniline, and how can yield and purity be optimized?

  • Methodological Answer : this compound is typically synthesized via halogenation or coupling reactions. For example, in the synthesis of tetracyclic adenine analogues, this compound was reacted under Pd-catalyzed cross-coupling conditions with DMSO as a solvent at 80°C for 4 hours, yielding 47% after flash chromatography . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. Purity can be enhanced via recrystallization or column chromatography using gradients of ethyl acetate in heptane .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to characterize this compound and verify its structural integrity?

  • Methodological Answer :

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : The fluorine atom induces distinct splitting patterns in aromatic protons, while iodine’s heavy atom effect broadens signals. Compare shifts with analogs like 4-fluoro-2-iodoaniline .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 237 (M<sup>+</sup>) and fragments corresponding to loss of iodine (m/z 110) or fluorine (m/z 218).
  • X-ray Diffraction (XRD) : Confirm crystal structure and substituent positions if single crystals are obtainable .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive due to the iodine substituent. Store in amber vials under inert gas (N2 or Ar) at –20°C. Degradation can be monitored via TLC or HPLC, with impurities like deiodinated products (e.g., 3-fluoroaniline) detected at Rf 0.3–0.5 in hexane/ethyl acetate (3:1) .

Advanced Research Questions

Q. How does the electronic effect of the fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ortho-iodo group acts as a directing group, facilitating regioselective coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Fluorine’s strong electron-withdrawing effect stabilizes intermediates but may slow transmetallation steps. Computational studies (DFT) can map charge distribution and predict reaction sites. Compare kinetic data with non-fluorinated analogs like 2-iodoaniline .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?

  • Methodological Answer : Discrepancies may arise from ligand choice, solvent effects, or iodide scavengers. For example, using XPhos ligands increases steric bulk, improving catalytic turnover in DMSO. Additives like CuI or K2CO3 mitigate iodide poisoning. Systematic DOE (Design of Experiments) can isolate critical variables .

Q. How can computational methods (e.g., TDDFT) support the design of fluorescent derivatives from this compound?

  • Methodological Answer : Time-dependent DFT calculations predict absorption/emission spectra by modeling electronic transitions in derivatives like 2-ethyl-10-fluoro-tetraazaaceanthrylene. Compare computed λmax values with experimental UV-Vis data to validate design hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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